Pseudoginsenoside F11
CAS No.: 69884-00-0
VCID: VC0192204
Molecular Formula: C42H72O14
Molecular Weight: 801.0 g/mol
* For research use only. Not for human or veterinary use.
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Description | Pseudoginsenoside F11 is a saponin found in American ginseng (Panax quinquefolius), but not in Asian ginseng (Panax ginseng) . This compound demonstrates several activities, including anti-inflammatory, anti-diabetic, neuroprotective, cognition-enhancing, and antioxidative effects . Specifically, it inhibits the expression of various inflammatory mediators and suppresses the activation of Akt and NF-κB in vitro and in vivo . Furthermore, Pseudoginsenoside F11 acts as a PPARγ agonist, which promotes adiponectin oligomerization and secretion . Studies indicate it can inhibit amyloid-β-induced learning and memory impairment in animal models of Alzheimer’s disease, and it improves motor coordination and reduces oxidative damage in animal models of Parkinson’s disease . As a partial PPARγ agonist, Pseudoginsenoside F11 activates PPARγ with modest adipogenic activity and inhibits obesity-linked phosphorylation of PPAR γ . This suggests its potential as a therapeutic for type 2 diabetes, with fewer undesirable side effects compared to full PPARγ agonists . It has also demonstrated antagonistic effects on drugs like scopolamine, morphine, and methamphetamine in mice . Other names for Pseudoginsenoside F11 include Ginsenoside A1 and Pseudoginsenoside FII . It belongs to the dammarane family of triterpenoid saponins, which are found almost exclusively in plants of the genus Panax . It is sometimes referred to as having an ocotillol-type skeleton structure . |
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CAS No. | 69884-00-0 |
Product Name | Pseudoginsenoside F11 |
Molecular Formula | C42H72O14 |
Molecular Weight | 801.0 g/mol |
IUPAC Name | 2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Standard InChI | InChI=1S/C42H72O14/c1-19-28(46)30(48)32(50)35(52-19)55-33-31(49)29(47)23(18-43)54-36(33)53-22-17-41(8)24(39(6)13-11-25(45)37(2,3)34(22)39)16-21(44)27-20(10-14-40(27,41)7)42(9)15-12-26(56-42)38(4,5)51/h19-36,43-51H,10-18H2,1-9H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,39-,40-,41-,42+/m1/s1 |
Standard InChIKey | JBGYSAVRIDZNKA-JSCHQAEYSA-N |
SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O |
Synonyms | PF 11 pseudoginsenoside F11 pseudoginsenoside-F11 |
PubChem Compound | 73755546 |
Last Modified | Aug 15 2023 |
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